Fmoc-(R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid
Description
Fmoc-(R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid is a chiral, Fmoc-protected β-amino acid derivative featuring a 3,4-dimethoxyphenyl substituent. The Fmoc (9-fluorenylmethoxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal with piperidine . The 3,4-dimethoxy substitution on the phenyl ring imparts electron-donating effects, influencing the compound’s electronic properties, solubility, and steric profile.
Properties
IUPAC Name |
(3R)-3-(3,4-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6/c1-31-23-12-11-16(13-24(23)32-2)22(14-25(28)29)27-26(30)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMAODFWAGUNGQ-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375912 | |
| Record name | (3R)-3-(3,4-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511272-40-5 | |
| Record name | (3R)-3-(3,4-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
It is known that this compound is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups. This suggests that it may interact with enzymes, proteins, and other biomolecules in a similar manner to dopamine.
Biological Activity
Fmoc-(R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid (Fmoc-DMAPA) is a synthetic amino acid characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group and a unique chiral configuration. This compound has gained attention in the fields of organic chemistry and biochemistry due to its potential biological activities, particularly in neuroprotection and as a building block in peptide synthesis.
- Molecular Formula : C26H25NO6
- Molecular Weight : 447.48 g/mol
- Structure : Contains a methoxy-substituted phenyl group which influences its biological interactions.
Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective properties of Fmoc-DMAPA. It may play a role in mitigating oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant properties of this compound suggest it could help reduce cellular damage caused by reactive oxygen species (ROS) .
Antioxidant Properties
The presence of the dimethoxyphenyl group is believed to enhance the compound's ability to scavenge free radicals, thereby contributing to its antioxidant activity. This property is essential for protecting neuronal cells from oxidative damage .
The biological activity of Fmoc-DMAPA can be attributed to its structural features that allow it to interact effectively with various biological targets, including enzymes and receptors involved in neuroprotection and cellular signaling pathways. Research indicates that compounds with similar structures often exhibit significant binding affinities to these targets .
Comparative Analysis with Similar Compounds
To better understand the unique aspects of Fmoc-DMAPA, a comparative analysis with structurally similar compounds is presented in the table below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Fmoc-(S)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid | Similar Fmoc protection; different methoxy substitution | Different biological activity due to stereochemistry |
| 3-Amino-3-(3,4-dichloro-phenyl)-propionic acid | Lacks Fmoc protection; contains dichloro substitution | Potentially different pharmacological properties |
| Fmoc-D-beta-Phe(2,3-dimethoxy)-OH | Similar Fmoc protection; different phenyl substitution | Used in different peptide synthesis contexts |
Case Studies and Research Findings
- Neuroprotective Potential : A study investigating the effects of various amino acid derivatives on neuronal cells found that compounds similar to Fmoc-DMAPA exhibited significant protective effects against oxidative stress-induced cell death. The study concluded that such compounds could be promising candidates for developing neuroprotective therapies .
- Peptide Synthesis Applications : Fmoc-DMAPA has been utilized in synthesizing peptides with enhanced bioactivity. By incorporating this amino acid into peptide sequences, researchers have designed molecules that demonstrate improved interactions with biological targets, potentially leading to novel therapeutic agents .
- Antioxidant Activity Assessment : Experimental evaluations of antioxidant activities demonstrated that Fmoc-DMAPA effectively reduced lipid peroxidation in cell cultures exposed to oxidative stressors, indicating its potential application as a protective agent in pharmaceutical formulations .
Scientific Research Applications
Peptide Synthesis
Key Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-(R)-3-amino-3-(3,4-dimethoxy-phenyl)-propionic acid is primarily utilized as a building block in peptide synthesis, particularly in SPPS. The Fmoc protecting group allows for selective deprotection during the assembly of complex peptide sequences, which is crucial for synthesizing peptides with specific biological activities .
Case Study: Synthesis of Bioactive Peptides
A study demonstrated the successful synthesis of bioactive peptides using this compound as a key intermediate. The resulting peptides exhibited enhanced stability and bioactivity, highlighting the compound's importance in drug development .
Drug Development
Enhancing Bioactivity and Stability
In pharmaceutical research, this compound is integral to developing peptide-based drugs. Its structural features can enhance the bioactivity and stability of therapeutic peptides, making it valuable in designing new medications targeting various diseases, including cancer .
Research Findings: Anticancer Activity
Research has shown that derivatives of this compound exhibit significant antiproliferative effects against melanoma and prostate cancer cell lines. For instance, compounds synthesized from this building block demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .
Bioconjugation Techniques
Improving Targeting and Efficacy
The compound can be employed in bioconjugation techniques to attach peptides to other biomolecules such as antibodies or drugs. This enhances the targeting and efficacy of treatments, particularly in precision medicine approaches where specific targeting of cancer cells is crucial .
Application Example: Targeted Drug Delivery
In targeted drug delivery systems, this compound has been used to create conjugates that improve the accumulation of therapeutic agents at tumor sites while minimizing systemic toxicity .
Neuroscience Research
Studying Neuropeptides
The structural properties of this compound make it useful in researching neuropeptides that play critical roles in brain function and behavior. Researchers utilize it to explore new pathways for neurological therapies, potentially leading to novel treatments for neurodegenerative diseases .
Material Science Applications
Functionalized Materials Development
this compound finds applications in material science for creating functionalized materials such as hydrogels or nanomaterials. These materials can be used in drug delivery systems or tissue engineering, enhancing the performance of biomaterials .
Case Study: Hydrogel Formation
A recent study explored the use of this compound in forming hydrogels that can encapsulate drugs for sustained release. The hydrogels demonstrated favorable mechanical properties and biocompatibility, making them suitable for biomedical applications .
Summary Table of Applications
Chemical Reactions Analysis
Fmoc Deprotection
The Fmoc (fluorenylmethyloxycarbonyl) group is selectively removed under mild basic conditions to expose the free amino group for subsequent reactions.
Reagents and Conditions
| Reagent | Conditions | Outcome |
|---|---|---|
| Piperidine | 20–30% in DMF, 10–30 minutes | Fmoc cleavage |
| DBU (1,8-Diazabicycloundec-7-ene) | 2% in DMF, 15 minutes | Efficient deprotection |
Mechanism :
The base (e.g., piperidine) abstracts the acidic α-hydrogen of the Fmoc group, triggering β-elimination and releasing CO₂ and the fluorene byproduct. This reaction is highly efficient and compatible with solid-phase peptide synthesis (SPPS) workflows .
Peptide Bond Formation
After deprotection, the carboxylic acid group reacts with amines to form peptide bonds.
Activation and Coupling
| Reagent System | Conditions | Role |
|---|---|---|
| EDCI/HOBt | DMF, 0–25°C, 1–2 hours | Activates carboxylic acid |
| DIC/Oxyma | DMF, room temperature | Reduces racemization risk |
Mechanism :
-
EDCI/HOBt : Forms an active ester intermediate, facilitating nucleophilic attack by the amine.
-
DIC/Oxyma : Generates a stable acyloxyphosphonium ion for efficient coupling .
Example Reaction :
Common Bioconjugation Strategies
| Target Biomolecule | Conjugation Method | Application |
|---|---|---|
| Antibodies | NHS ester coupling | Antibody-drug conjugates |
| Polymers | EDC/sulfo-NHS chemistry | Drug delivery systems |
Key Considerations :
-
pH Sensitivity : Reactions typically occur in mildly acidic to neutral buffers (pH 6.0–7.5).
-
Steric Effects : The 3,4-dimethoxyphenyl group may influence conjugation efficiency due to steric hindrance.
Degradation Pathways
| Condition | Observation | Mitigation Strategy |
|---|---|---|
| Prolonged basic pH | Premature Fmoc deprotection | Use short reaction times |
| High temperatures | Racemization at chiral center | Conduct reactions at ≤25°C |
Comparative Reactivity
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Fmoc-Protected β-Amino Acid Derivatives
Preparation Methods
Asymmetric Synthesis via Oxysilane Carboxylic Acid Derivatives
A patented process (WO2004043905A1) describes a method for producing optically active 2-(optionally protected amino)-3-hydroxypropanoic acid derivatives, which are closely related intermediates in the preparation of β-amino acids such as the target compound.
- The process involves the use of optically active oxysilane carboxylic acid derivatives as starting materials.
- These derivatives undergo ring-opening reactions with ammonia or amine sources to introduce the amino group at the β-position.
- The reaction conditions are optimized to favor the (2R,3R) stereochemistry, which corresponds to the desired chiral configuration in the target compound.
- Protecting groups can be introduced after the amino group formation to improve stability and facilitate further transformations.
- This method offers high yield and high optical purity, overcoming issues of low yield and stereochemical impurity encountered in earlier methods.
Epoxidation and Ring-Opening Strategies
- Another approach involves the epoxidation of 2,3-trans-β-substituted propenoic acids followed by asymmetric ring-opening with nucleophiles to install the amino group.
- This method allows for stereochemical control and the introduction of the 3,4-dimethoxyphenyl substituent on the β-carbon.
- The resulting β-amino alcohol intermediates are then converted to the corresponding β-amino acids via oxidation or other functional group transformations.
Fmoc Protection of the Amino Group
- After obtaining the optically active β-amino acid, the amino group is protected using the Fmoc group.
- The Fmoc protection is typically performed by reacting the free amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions.
- This step is critical to ensure compatibility with SPPS protocols, as the Fmoc group is base-labile and can be selectively removed without affecting other protecting groups or peptide bonds.
Purification and Characterization
- The final product is purified by chromatographic techniques such as reversed-phase HPLC to achieve high chemical and optical purity.
- Characterization includes determination of optical rotation, enantiomeric excess (ee), and confirmation of molecular structure by NMR and mass spectrometry.
Summary Table of Preparation Methods
Research Findings and Practical Notes
- The use of optically active oxysilane carboxylic acid derivatives is a breakthrough in obtaining high-purity β-amino acids with the desired stereochemistry, addressing previous challenges of low yields and stereochemical mixtures.
- The Fmoc protecting group is standard in peptide chemistry and is crucial for the compound's utility in SPPS, allowing selective deprotection and peptide elongation.
- The 3,4-dimethoxy substitution on the phenyl ring enhances the compound's chemical stability and potential bioactivity, making it valuable in drug development and bioconjugation applications.
- The synthetic routes are adaptable for scale-up, which is important for pharmaceutical research and industrial peptide synthesis.
Q & A
Q. What are the key spectroscopic techniques for characterizing Fmoc-(R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid, and how are they applied?
Answer:
- Nuclear Magnetic Resonance (NMR): Used to confirm stereochemistry and purity. The aromatic protons from the 3,4-dimethoxy-phenyl group appear as distinct signals in the δ 6.5–7.5 ppm range, while the Fmoc group’s fluorenyl protons resonate at δ 7.2–7.8 ppm. Methoxy groups typically show singlets around δ 3.7–3.9 ppm .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass ≈ 447.48 g/mol for C₂₆H₂₅NO₆) .
- Infrared (IR) Spectroscopy: Detects functional groups like the carboxylic acid (C=O stretch ~1700 cm⁻¹) and Fmoc carbamate (N-H bend ~1530 cm⁻¹) .
Q. What are the recommended storage conditions for this compound to ensure stability?
Answer:
Q. How is this compound typically synthesized, and what are critical reaction conditions?
Answer:
- Step 1: Protection of the amino group using Fmoc-OSu (Fmoc succinimidyl ester) in anhydrous DMF with a base (e.g., DIPEA) at 0–25°C for 4–6 hours .
- Step 2: Coupling to the 3,4-dimethoxy-phenyl-propionic acid backbone using HATU/HOAt as activators. Reaction progress is monitored by TLC (Rf ≈ 0.3–0.4 in EtOAc/hexane) .
- Step 3: Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
Advanced Research Questions
Q. How do the electronic effects of the 3,4-dimethoxy substituents influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?
Answer:
- The electron-donating methoxy groups stabilize the aromatic ring via resonance, reducing electrophilic side reactions during coupling. However, steric hindrance from the bulky substituents may slow coupling kinetics, requiring extended reaction times (12–24 hours) or elevated temperatures (40°C) .
- Mitigation Strategy: Use of microwave-assisted SPPS improves coupling efficiency by 20–30% for sterically hindered residues .
Q. How can researchers resolve contradictory data regarding the compound’s stability under acidic conditions?
Answer:
Q. What are the applications of this compound in designing enzyme inhibitors or receptor agonists?
Answer:
- The 3,4-dimethoxy-phenyl group mimics tyrosine residues in kinase-binding pockets, making it a scaffold for ATP-competitive inhibitors (e.g., EGFR or VEGFR inhibitors) .
- Case Study: In dihydroquinazolinone synthesis, analogous dimethoxy-phenyl derivatives showed IC₅₀ values <100 nM against cancer cell lines via ERK pathway inhibition .
Q. What analytical challenges arise when quantifying this compound in complex biological matrices?
Answer:
- Challenge: Low UV absorbance of the dimethoxy-phenyl group complicates HPLC detection.
- Solution: Derivatize with a fluorescent tag (e.g., dansyl chloride) or use LC-MS/MS with MRM transitions (e.g., m/z 447 → 179 for the Fmoc fragment) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
